molecular formula C18H22N2O2S B12916520 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- CAS No. 199852-21-6

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy-

Cat. No.: B12916520
CAS No.: 199852-21-6
M. Wt: 330.4 g/mol
InChI Key: VCNZSRCOYAGYTJ-UHFFFAOYSA-N
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Description

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- is a complex organic compound known for its potential applications in medicinal chemistry. This compound belongs to the thiazolo-pyrimidine class, which is characterized by a fused ring structure combining thiazole and pyrimidine rings. The presence of various functional groups, such as the methoxy, ethyl, and dimethylphenyl groups, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and purification systems to achieve high efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-6-ethyl-2,3-dihydro-3-methoxy- stands out due to its specific functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of the methoxy group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

CAS No.

199852-21-6

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

5-[(3,5-dimethylphenyl)methyl]-6-ethyl-3-methoxy-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C18H22N2O2S/c1-5-14-15(9-13-7-11(2)6-12(3)8-13)20-16(22-4)10-23-18(20)19-17(14)21/h6-8,16H,5,9-10H2,1-4H3

InChI Key

VCNZSRCOYAGYTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C(CSC2=NC1=O)OC)CC3=CC(=CC(=C3)C)C

Origin of Product

United States

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